3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C7H5IN2 . It is a solid substance at 20 degrees Celsius . The compound is air sensitive and should be stored under inert gas . It is white to light yellow to light orange in color .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 244.03 . It is a solid at 20 degrees Celsius . The compound is air sensitive and should be stored under inert gas .Scientific Research Applications
Halogen Shuffling in Pyridines : The compound has been used in studies exploring halogen shuffling in pyridines, particularly in site-selective electrophilic substitutions. This research is significant for understanding and manipulating the molecular structure for various applications (Mongin et al., 1998).
Synthesis of Isochromenes and Dihydroisobenzofurans : It also plays a role in the synthesis of a variety of iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines, which are prepared under mild conditions. This synthesis is crucial for creating compounds with potential pharmaceutical applications (Mancuso et al., 2010).
Multinuclear NMR Study of Complexes : The compound is involved in multinuclear NMR studies and crystal structures of complexes, which is important for understanding the molecular interactions and structure-activity relationships (Tessier & Rochon, 1999).
Functionalization for Agrochemicals and Materials : Research has also explored its functionalization for creating new compounds aimed at agrochemical and functional material applications. Such studies are pivotal in developing new chemicals for agricultural and industrial uses (Minakata et al., 1992).
Synthesis of Acetyl and Iodo Derivatives : Its role in the synthesis of acetyl and iodo derivatives of pyridine compounds has been studied. These derivatives have applications in various chemical syntheses and potentially in drug discovery (Nikam & Kappe, 2017).
Formation of Various Pyrrolo-Imidazo-Pyridines : It has been used in the metal-free formation of various pyrrolo-imidazo-pyridines, showcasing its versatility in organic synthesis and potential for creating bioactive compounds (Tber et al., 2015).
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBQNOQVXSZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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